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molecular formula C22H18N2S B8610578 1-Methyl-3,5-diphenyl-4-(phenylsulfanyl)-1H-pyrazole CAS No. 60628-12-8

1-Methyl-3,5-diphenyl-4-(phenylsulfanyl)-1H-pyrazole

Cat. No. B8610578
M. Wt: 342.5 g/mol
InChI Key: QRXFXIFOJQEYHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04041046

Procedure details

A mixture of 4-bromo-1-methyl-3,5-diphenylpyrazole (21.84 g, 0.07 mole), copper(1)salt of benzenethiol (14.67 g, 0.085 mole), pyridine (10 ml) and quinoline (100 ml) is stirred and heated at 175° C. to 185° C. (reflux) for 8 hours. The reaction mixture is allowed to stand overnight at room temperature. The mixture is poured into dilute hydrochloride acid and extracted with benzene. The benzene layer is separated and stripped in vacuo to give a brown syrup. The syrup is extracted with a hot mixture of n-hexane and n-heptane and filtered. The cooled filtrate yields a gray colored solid m.p. 109° C. to 110° C. Recrystallization from n-hexane affords white crystals 17.35 g (72.4%), m.p. 109° C. to 110° C.
Quantity
21.84 g
Type
reactant
Reaction Step One
[Compound]
Name
copper(1)salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14.67 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[N:4][N:5]([CH3:13])[C:6]=1[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[C:20]1([SH:26])[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1.N1C2C(=CC=CC=2)C=CC=1.Cl>N1C=CC=CC=1>[CH3:13][N:5]1[C:6]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)=[C:2]([S:26][C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[C:3]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[N:4]1

Inputs

Step One
Name
Quantity
21.84 g
Type
reactant
Smiles
BrC=1C(=NN(C1C1=CC=CC=C1)C)C1=CC=CC=C1
Name
copper(1)salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
14.67 g
Type
reactant
Smiles
C1(=CC=CC=C1)S
Name
Quantity
100 mL
Type
reactant
Smiles
N1=CC=CC2=CC=CC=C12
Name
Quantity
10 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 175° C. to 185° C.
TEMPERATURE
Type
TEMPERATURE
Details
(reflux) for 8 hours
Duration
8 h
EXTRACTION
Type
EXTRACTION
Details
extracted with benzene
CUSTOM
Type
CUSTOM
Details
The benzene layer is separated
CUSTOM
Type
CUSTOM
Details
to give a brown syrup
EXTRACTION
Type
EXTRACTION
Details
The syrup is extracted with a hot mixture of n-hexane and n-heptane
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CN1N=C(C(=C1C1=CC=CC=C1)SC1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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